Ethyl 2-(4-chlorobenzyl)pent-4-enoate
Description
Significance of Pent-4-enoate (B1234886) and Benzyl (B1604629) Ester Scaffolds in Organic Chemistry
The pent-4-enoate scaffold, also known as a homoallylic ester, is a valuable building block in organic synthesis. The terminal alkene provides a reactive handle for a variety of chemical transformations, including but not limited to, additions, oxidations, and metathesis reactions. The parent acid, pent-4-enoic acid, is a known intermediate in the synthesis of pharmaceuticals and polymers. nbinno.com
Benzyl esters are frequently employed in organic synthesis, primarily as protecting groups for carboxylic acids. organic-chemistry.orgacs.org The benzyl group can be introduced under relatively mild conditions and is stable to a range of chemical transformations. organic-chemistry.org A key advantage of the benzyl ester is its susceptibility to cleavage under reductive conditions, often through catalytic hydrogenation, which yields the carboxylic acid and toluene. organic-chemistry.orgorganic-chemistry.org This orthogonality makes the benzyl ester a versatile tool in multi-step syntheses. organic-chemistry.orgorganic-chemistry.org
Role of Halogenated Aromatic Substituents in Chemical Functionality
The presence of a halogen, in this case, chlorine, on the aromatic ring of the benzyl group significantly influences the electronic properties of the molecule. The chlorine atom is an electron-withdrawing group, which can impact the reactivity of the benzylic position. This effect is a combination of the inductive withdrawal of electron density and the resonance donation of a lone pair of electrons.
The benzylic carbon, the carbon atom adjacent to the aromatic ring, is inherently more reactive than a typical alkyl carbon due to the potential for resonance stabilization of any intermediate carbocations, radicals, or carbanions. lumenlearning.com The 4-chloro substituent can modulate this reactivity. For instance, in nucleophilic substitution reactions at the benzylic position, the electron-withdrawing nature of the chlorine can affect the stability of a developing positive charge in an SN1-type mechanism.
Current Research Landscape Pertaining to Ethyl 2-(4-chlorobenzyl)pent-4-enoate
The compound is listed in chemical supplier catalogs, and basic physicochemical properties have been predicted.
Interactive Table: Predicted Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C14H17ClO2 |
| Molecular Weight | 252.74 g/mol |
| Boiling Point | 315.1 ± 27.0 °C |
| Density | 1.088 ± 0.06 g/cm³ |
| CAS Number | 1431698-12-2 |
The absence of dedicated research on this compound suggests that it may be a novel compound with unexplored potential or a specialized intermediate that has not been the subject of broad academic study. Further research would be necessary to fully characterize its chemical behavior and to identify any unique properties or applications that may arise from the combination of its constituent functional groups.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(4-chlorophenyl)methyl]pent-4-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO2/c1-3-5-12(14(16)17-4-2)10-11-6-8-13(15)9-7-11/h3,6-9,12H,1,4-5,10H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZALDKQIYLJAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901182519 | |
| Record name | Benzenepropanoic acid, 4-chloro-α-2-propen-1-yl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901182519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431698-12-2 | |
| Record name | Benzenepropanoic acid, 4-chloro-α-2-propen-1-yl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431698-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, 4-chloro-α-2-propen-1-yl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901182519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparation Strategies
Established Synthetic Routes for α-Substituted Pent-4-enoates
Traditional methods for constructing the α-substituted pent-4-enoate (B1234886) framework rely on well-established, fundamental organic reactions. These routes often involve the sequential formation of key bonds to build the target molecule.
A primary strategy for introducing substituents at the α-position of an ester is through the generation of a carbanion, specifically an enolate, followed by alkylation. In the context of Ethyl 2-(4-chlorobenzyl)pent-4-enoate, this would typically involve the deprotonation of ethyl pent-4-enoate at the α-carbon using a strong, non-nucleophilic base. The resulting enolate is a potent nucleophile that can react with an appropriate electrophile, such as 4-chlorobenzyl halide.
The choice of base is critical to ensure complete and irreversible enolate formation, minimizing side reactions like self-condensation. Bases such as lithium diisopropylamide (LDA) are commonly employed for this purpose. The reaction is generally conducted at low temperatures in an aprotic solvent like tetrahydrofuran (B95107) (THF) to maintain the stability of the enolate.
An alternative, related approach involves the use of boron-stabilized carbanions. The reaction of 1,1-bis(pinacolboronate) esters with alkyl halides, mediated by metal alkoxides, proceeds through the generation of a boron-stabilized carbanion, providing a versatile route to various organoboronates. nih.gov This highlights the broad utility of carbanion intermediates in carbon-carbon bond formation. nih.gov
Table 1: Common Bases for Ester Enolate Formation
| Base | pKa of Conjugate Acid | Typical Reaction Temperature | Notes |
|---|---|---|---|
| Lithium diisopropylamide (LDA) | ~36 | -78 °C | Strong, non-nucleophilic, widely used. |
| Lithium hexamethyldisilazide (LHMDS) | ~26 | -78 °C | Similar to LDA, can be used for sterically hindered substrates. |
| Sodium hydride (NaH) | ~35 | 0 °C to RT | Heterogeneous reaction, can be slower. |
Esterification represents a direct and fundamental method for synthesizing esters. If the corresponding carboxylic acid, 2-(4-chlorobenzyl)pent-4-enoic acid, is available, it can be converted to the target ethyl ester. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed. masterorganicchemistry.com
The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com Subsequent proton transfers and elimination of a water molecule yield the ester. masterorganicchemistry.com
Transesterification is another viable pathway, where a different ester of the parent acid (e.g., the methyl ester) is converted to the ethyl ester by treatment with ethanol and a catalyst. This method is also an equilibrium process driven by the use of a large excess of the desired alcohol. A method for preparing 4-pentenoic acid involves the reaction of allyl alcohol and an orthoacetate, followed by hydrolysis, which can then be esterified to the desired ester. google.com
Table 2: Common Catalysts for Fischer Esterification
| Catalyst | Type | Notes |
|---|---|---|
| Sulfuric Acid (H₂SO₄) | Strong Brønsted Acid | Commonly used, inexpensive. |
| p-Toluenesulfonic Acid (TsOH) | Strong Brønsted Acid | Solid, easier to handle than H₂SO₄. |
| Hydrochloric Acid (HCl) | Strong Brønsted Acid | Can be generated in situ from acetyl chloride. |
An alternative disconnection strategy involves forming the allyl group last. This approach would start with a precursor like ethyl 2-(4-chlorophenyl)acetate. The α-carbon of this ester can be deprotonated to form an enolate, which is then reacted with an allyl halide (e.g., allyl bromide) to install the pent-4-enoate moiety. This is a direct application of the carbanion-mediated alkylation described previously, but specifically using an allyl electrophile.
The allylation of carbonyl compounds is a fundamental transformation for creating carbon-carbon bonds. scispace.com While direct allylation of ester enolates is common, catalytic methods have also been developed. For instance, the combination of palladium and enamine catalysis has been used for the direct α-allylic alkylation of aldehydes and ketones, showcasing modern advancements in this area. organic-chemistry.org
Innovative Synthetic Strategies for this compound Analogues
Modern synthetic chemistry offers powerful tools for the construction of complex molecules with high efficiency and selectivity. These innovative strategies are particularly useful for creating libraries of analogues of a target compound.
Palladium-catalyzed decarboxylative allylation has emerged as a powerful and versatile method for forming C-C bonds under neutral conditions. chemrxiv.org This reaction typically involves an allylic substrate bearing a carboxylate leaving group, such as an allyl enol carbonate or an allyl β-keto ester. chemrxiv.orgnih.gov
The general mechanism involves the coordination of a Pd(0) complex to the allyl group, followed by ionization and decarboxylation to generate a π-allylpalladium intermediate and an enolate in situ. nih.gov These two species then recombine to form the α-allylated product. nih.gov A key advantage of this method is its ability to generate nucleophiles under neutral conditions, avoiding the need for strong bases. nih.gov This strategy has been successfully applied to the synthesis of ketones bearing α-quaternary or tertiary stereocenters with high enantioselectivity. nih.govnih.gov
This methodology can be applied to generate analogues of this compound. For example, a suitably substituted allyl ester could undergo decarboxylative coupling with a nucleophile, or an allyl carbonate could be used to generate the required enolate for subsequent reaction. The Tunge group has shown that palladium can effectively catalyze the decarboxylation of α-cyano acids, suggesting that palladium is directly involved in the decarboxylation step to form a metallated intermediate. ku.edu
Table 3: Examples of Palladium-Catalyzed Decarboxylative Allylation
| Substrate Type | Catalyst System | Nucleophile | Key Feature | Reference |
|---|---|---|---|---|
| Allyl Enol Carbonates | Pd₂(dba)₃ / Chiral Ligand | Formed in situ | Asymmetric synthesis of α-quaternary ketones. | nih.gov |
| Nitrile-containing acids | Pd₂(dba)₃ / rac-BINAP | Formed in situ | Regiospecific α-allylation of nitriles. | ku.edu |
| Thietane 1,1-dioxides | Pd(0) / Chiral Ligand | Formed in situ | Enantioconvergent synthesis from racemic precursors. | nih.gov |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, offer a highly efficient route to molecular complexity. beilstein-journals.org They are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. mdpi.com
While a specific MCR for the direct synthesis of this compound may not be established, the principles of MCRs can be applied to construct its analogues. For instance, a Passerini or Ugi reaction could be designed. A hypothetical Ugi-type four-component reaction could involve 4-chlorobenzaldehyde, an amine, an isocyanide, and pent-4-enoic acid. While the immediate product would be an α-acylamino amide, subsequent chemical transformations could potentially lead to structures analogous to the target ester. MCRs are particularly powerful for creating heterocyclic compounds, and many strategies exist for the synthesis of heterocycles bearing phosphonate (B1237965) groups or other functionalities. beilstein-journals.orgmdpi.com
Table 4: Common Multicomponent Reactions
| Reaction Name | Components | Product Type |
|---|---|---|
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide |
| Ugi Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide, Amine | α-Acylamino carboxamide |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone |
Green Chemistry Principles Applied to Pent-4-enoate Synthesis
The synthesis of complex organic molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. researchgate.net These principles focus on designing reactions that maximize the incorporation of starting materials into the final product, minimize waste, reduce energy consumption, and utilize less hazardous substances. researchgate.netacs.org For the synthesis of pent-4-enoate structures, methodologies such as allylic alkylation and Claisen rearrangement are common, and their execution can be significantly improved by applying green chemistry strategies.
Atom Economy and Reaction Efficiency Optimization
Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.netjocpr.com An ideal reaction would have a 100% atom economy, where all atoms from the reactants are found in the final product, generating no waste. acs.org
Rearrangement reactions, such as the Claisen rearrangement, are excellent examples of inherently atom-economical processes. jocpr.com In a typical Johnson-Claisen rearrangement, an allylic alcohol reacts with an orthoester to form a γ,δ-unsaturated ester, like a pent-4-enoate. wikipedia.org Since this is an intramolecular rearrangement, all the atoms of the key intermediate are incorporated into the final product, leading to a theoretical atom economy of 100%. jocpr.commasterorganicchemistry.com This contrasts sharply with many classical reactions like substitutions and eliminations, which inherently generate by-products. acs.org
| Synthetic Route | Reaction Type | Theoretical Atom Economy | Key Green Advantage |
| Claisen Rearrangement | liv.ac.ukliv.ac.uk-Sigmatropic Rearrangement | 100% | Maximizes incorporation of all materials into the final product. acs.orgjocpr.com |
| Allylic Alkylation | Nucleophilic Substitution | < 100% | High efficiency and selectivity through catalysis, minimizing by-products. nih.gov |
Utilization of Sustainable Solvent Systems (e.g., Aqueous Media)
The choice of solvent is a critical factor in the environmental impact of a chemical synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. liv.ac.uknih.gov Green chemistry encourages minimizing solvent use or replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives. arkat-usa.org
Water is considered one of the greenest solvents due to its non-toxicity, non-flammability, availability, and low cost. liv.ac.ukarkat-usa.org Initially, it was thought that many organic reactions, especially those involving organometallic catalysts, were incompatible with water. However, extensive research has demonstrated that water can be an excellent medium for many transformations, including transition metal-catalyzed reactions like palladium-catalyzed allylic substitutions. liv.ac.ukresearchgate.net Performing these reactions in aqueous media can offer several advantages:
Enhanced Reactivity: The hydrophobic effect can cause organic reactants to aggregate, sometimes leading to accelerated reaction rates. unimi.it
Improved Selectivity: Water can influence the chemo- and regioselectivity of a reaction. unimi.it
Facilitated Catalyst Recycling: In biphasic systems, the water-soluble catalyst can be easily separated from the organic product and recycled. liv.ac.uk
Beyond water, other solvent systems are being explored. Supercritical carbon dioxide (scCO2) is a non-toxic and non-flammable alternative, and its properties can be tuned with changes in pressure and temperature. nih.gov Bio-based solvents, derived from renewable resources, also represent a promising frontier in sustainable chemistry. arkat-usa.org The ideal scenario is a solvent-free reaction, which can sometimes be achieved, particularly in conjunction with techniques like microwave heating. arkat-usa.org
| Solvent System | Key Properties | Applicability to Pent-4-enoate Synthesis | Reference |
| Water | Non-toxic, non-flammable, inexpensive, readily available. | Suitable for transition metal-catalyzed allylic alkylations; can enhance reaction rates and facilitate catalyst recycling. | liv.ac.ukresearchgate.net |
| Supercritical CO2 | Non-toxic, readily separable from products. | Investigated as an alternative for various transition metal-catalyzed reactions. | liv.ac.uknih.gov |
| Solvent-Free | Eliminates solvent waste entirely. | Often achievable in microwave-assisted rearrangements and condensations. | arkat-usa.orgresearchgate.net |
Catalysis in Environmentally Benign Synthesis
Catalysis is a cornerstone of green chemistry. Catalytic reagents are superior to stoichiometric ones because they can perform a reaction multiple times, reducing waste and often allowing for milder reaction conditions, which saves energy. researchgate.net The synthesis of pent-4-enoates benefits significantly from various catalytic approaches.
Transition Metal Catalysis: As mentioned, palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a premier method for constructing C-C bonds with high control over stereochemistry. nih.gov The use of a catalyst in small quantities (e.g., 1 mol %) avoids the large amounts of waste associated with using stoichiometric reagents. nih.gov Molybdenum-based catalysts have also been developed for allylic alkylation, offering high regio-, diastereo-, and enantioselectivity for the synthesis of complex structures. nih.gov These catalytic systems are valued for their high efficiency and the ability to create chiral centers, which is crucial for producing enantiomerically pure pharmaceutical compounds. nih.gov
Biocatalysis: The use of enzymes (biocatalysts) is an increasingly important tool for green synthesis. nih.gov Enzymes operate under very mild conditions (physiological temperature and pH, usually in water), are highly selective (enantio-, chemo-, and regioselective), and are derived from renewable resources. nih.govnih.gov For the synthesis of a chiral molecule like this compound, biocatalysis offers a powerful method for establishing the stereocenter. For example, lipases and esterases are widely used for the kinetic resolution of racemic esters or alcohols, providing access to enantiomerically pure building blocks. liv.ac.ukpsu.edu The desymmetrization of prochiral or meso compounds is another effective biocatalytic strategy. psu.edu
| Catalysis Type | Catalyst Example | Key Advantages in Pent-4-enoate Synthesis | Reference |
| Transition Metal | Palladium complexes, Molybdenum complexes | High efficiency, excellent stereocontrol (enantioselectivity), mild reaction conditions, low catalyst loading. | nih.govnih.gov |
| Biocatalysis | Lipases, Esterases | Exceptional enantioselectivity, operates in aqueous media at ambient temperature and pressure, biodegradable. | nih.govpsu.edu |
Microwave-Assisted Organic Synthesis (MAOS)
A key principle of green chemistry is the design of energy-efficient processes. researchgate.net Microwave-Assisted Organic Synthesis (MAOS) has emerged as a technology that aligns with this principle by dramatically reducing reaction times and, therefore, energy consumption. nih.govnih.gov Unlike conventional heating which relies on conduction, microwave irradiation heats the reaction mixture directly and efficiently through dielectric heating. anton-paar.com
This technique has been shown to be particularly effective for accelerating liv.ac.ukliv.ac.uk-sigmatropic rearrangements. nih.gov The Johnson-Claisen rearrangement, which can require many hours at high temperatures under conventional heating, can often be completed in minutes with significantly improved yields using microwave irradiation. wikipedia.orgresearchgate.net This rapid, uniform heating minimizes the formation of by-products that can occur during prolonged exposure to high temperatures. researchgate.net In some cases, the efficiency of microwave heating allows reactions to be performed without any solvent, further enhancing the green credentials of the process. researchgate.net
| Reaction | Heating Method | Reaction Time | Yield | Reference |
| Ortho Ester Claisen Rearrangement | Conventional | 10 - 120 hours | Variable | wikipedia.org |
| Ortho Ester Claisen Rearrangement | Microwave-Assisted | 5 minutes | >90% | researchgate.net |
| Claisen-Schmidt Condensation | Conventional | Several hours | Moderate | nih.gov |
| Claisen-Schmidt Condensation | Microwave-Assisted | 10 - 15 minutes | >79% (often quantitative) | nih.gov |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete carbon framework and the relative orientation of protons.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals are used to identify the different functional groups and their connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum of Ethyl 2-(4-chlorobenzyl)pent-4-enoate would exhibit distinct signals corresponding to the ethyl ester, the pentenoate backbone, and the 4-chlorobenzyl substituent. The approximate expected chemical shifts are detailed in the table below. The protons of the aromatic ring typically appear as two doublets due to the symmetrical para-substitution. The vinyl protons of the pentenoate chain would show complex splitting patterns due to both geminal and vicinal coupling.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon type (alkane, alkene, aromatic, carbonyl). For this compound, distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons, the vinyl carbons, and the aliphatic carbons of the ethyl and pentenoate groups. ucalgary.ca
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position / Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~170-175 |
| Aromatic C-Cl | - | ~132-134 |
| Aromatic C-H | ~7.2-7.3 (d) | ~128-130 |
| Aromatic C-CH₂ | - | ~138-140 |
| Vinyl CH= | ~5.6-5.8 (m) | ~135-138 |
| Vinyl =CH₂ | ~5.0-5.2 (m) | ~115-118 |
| Ester O-CH₂ | ~4.1-4.2 (q) | ~60-62 |
| Benzyl (B1604629) CH₂ | ~2.8-3.0 (m) | ~38-40 |
| Allylic CH₂ | ~2.4-2.6 (m) | ~35-37 |
| Chiral CH | ~2.7-2.9 (m) | ~45-48 |
| Ester CH₃ | ~1.2-1.3 (t) | ~14-15 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. chemistnotes.comnih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org For this compound, COSY would show cross-peaks between:
The O-CH₂ and CH₃ protons of the ethyl group.
The protons of the vinyl group (CH= and =CH₂).
The chiral CH proton and the adjacent allylic and benzylic CH₂ protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C coupling). sdsu.edu It allows for the unambiguous assignment of each carbon atom that bears protons by linking the ¹H and ¹³C chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.eduyoutube.com This is a powerful tool for connecting molecular fragments. Key HMBC correlations would include:
The benzylic protons to the aromatic carbons and the chiral carbon.
The ester O-CH₂ protons to the carbonyl carbon.
The allylic protons to the vinyl carbons and the chiral carbon.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, irrespective of their through-bond connectivity. ROESY is particularly valuable for determining stereochemistry. For this molecule, ROESY could reveal correlations between the protons of the 4-chlorobenzyl group and protons on the pentenoate backbone, helping to define the molecule's preferred conformation and the relative stereochemistry at the chiral center.
The assignment of complex structures can be further supported by computational methods. nih.gov Using quantum mechanical approaches like Density Functional Theory (DFT), it is possible to predict the ¹H and ¹³C chemical shifts for a proposed structure. github.ioresearchgate.net The workflow typically involves:
Generating a 3D model of the molecule.
Performing a conformational search to identify the most stable, low-energy conformers.
Calculating the NMR shielding constants for each conformer using a suitable level of theory (e.g., B3LYP functional with a specific basis set).
Averaging the shielding constants based on the Boltzmann population of the conformers.
Comparing the predicted chemical shifts with the experimental data. A good correlation between the calculated and observed spectra provides strong evidence for the correctness of the proposed structure and its stereochemistry. nih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). lcms.cz This precision allows for the determination of the exact elemental formula. For this compound, with a molecular formula of C₁₄H₁₇ClO₂, HRMS is essential to confirm this composition and differentiate it from other potential isobaric compounds. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the main M+ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Interactive Table 2: HRMS Data for this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₇ClO₂ |
| Monoisotopic Mass (for ³⁵Cl) | 252.0917 Da |
| Monoisotopic Mass (for ³⁷Cl) | 254.0888 Da |
| Molar Mass (Average) | 252.73 g/mol |
Upon ionization in a mass spectrometer (commonly by Electron Ionization, EI), the molecular ion of this compound will undergo characteristic fragmentation, providing valuable structural clues. libretexts.org The fragmentation of aromatic esters is influenced by the stability of the resulting ions. youtube.comjove.com
Key fragmentation pathways include:
Loss of the ethoxy group: Cleavage of the O-CH₂CH₃ bond can lead to the loss of an ethoxy radical (•OCH₂CH₃) to form an acylium ion.
Loss of ethylene (B1197577): A McLafferty-type rearrangement can occur, leading to the elimination of ethylene (C₂H₄) from the ethyl ester group. acs.orgdocbrown.info
Benzylic cleavage: The most prominent fragmentation is often the cleavage of the bond between the benzyl group and the pentenoate chain. This results in the formation of a stable chlorotropylium ion (or a benzyl cation), which is a characteristic feature for alkyl-substituted benzenes. jove.com
Cleavage of the ester group: Alpha-cleavage next to the carbonyl group is a common pathway for esters, resulting in the loss of the entire ethoxycarbonyl group. nih.gov
Interactive Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Description |
| 252 | [C₁₄H₁₇ClO₂]⁺ | Molecular Ion (M⁺) |
| 207 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |
| 127 | [C₇H₆Cl]⁺ | Chlorotropylium ion |
| 125 | [C₇H₆Cl]⁺ | Chlorobenzyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion (from loss of Cl) |
| 41 | [C₃H₅]⁺ | Allyl cation |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is predicted to exhibit a series of characteristic absorption bands corresponding to its constituent parts: the ethyl ester, the 4-chlorobenzyl group, and the terminal alkene.
The most prominent feature in the IR spectrum is expected to be the strong absorption band due to the carbonyl (C=O) stretching vibration of the ester group. For aliphatic esters, this peak typically appears in the range of 1750-1735 cm⁻¹ . The precise position of this band can be influenced by the electronic environment.
The alkene moiety (pent-4-enoate) will give rise to several distinct vibrations. The C=C stretching vibration of the terminal double bond is expected to produce a weak to medium absorption band around 1640 cm⁻¹ . The vinylic C-H bonds will also show characteristic stretching and bending vibrations. The =C-H stretching absorption is anticipated to appear just above 3000 cm⁻¹, typically in the 3080-3020 cm⁻¹ region. Additionally, out-of-plane (oop) bending vibrations for the terminal =CH₂ group are expected to be strong and sharp, appearing near 990 cm⁻¹ and 910 cm⁻¹ .
The 4-chlorobenzyl group contributes several characteristic bands. The aromatic C=C stretching vibrations within the benzene (B151609) ring are expected to produce two to three bands of variable intensity in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations will likely be observed as weak to medium bands just above 3000 cm⁻¹, in the 3100-3030 cm⁻¹ range. The substitution pattern on the benzene ring (para-substitution) is indicated by a strong out-of-plane C-H bending vibration in the 850-800 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 750-700 cm⁻¹ , although it can be difficult to assign definitively.
Finally, the aliphatic C-H bonds of the ethyl and pentenoate backbone will exhibit stretching vibrations in the 2980-2850 cm⁻¹ region and bending vibrations around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl umbrella).
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Ethyl Ester | C=O Stretch | 1750-1735 | Strong |
| C-O Stretch | 1300-1000 | Medium-Strong | |
| Terminal Alkene | =C-H Stretch | 3080-3020 | Medium |
| C=C Stretch | ~1640 | Weak-Medium | |
| =CH₂ Bend (oop) | ~990 and ~910 | Strong | |
| 4-Chlorobenzyl | Aromatic C-H Stretch | 3100-3030 | Weak-Medium |
| Aromatic C=C Stretch | 1600-1450 | Variable | |
| C-H Bend (oop) | 850-800 | Strong | |
| C-Cl Stretch | 750-700 | Medium | |
| Aliphatic C-H | C-H Stretch | 2980-2850 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV and visible light. The absorption of this radiation promotes electrons from a ground electronic state to a higher energy excited state. The chromophores within this compound are the 4-chlorophenyl group and the isolated carbon-carbon double bond.
The primary chromophore is the 4-chlorophenyl group . Benzene and its derivatives exhibit characteristic absorptions due to π → π* transitions. For monosubstituted and disubstituted benzenes, two main absorption bands are typically observed. The more intense band, often referred to as the E2-band, and a less intense, fine-structured band known as the B-band. For a chromophore like p-chlorotoluene, which is structurally similar to the 4-chlorobenzyl group, absorption maxima are reported around 264 nm, 270 nm, and 277.5 nm. Therefore, it is anticipated that this compound will exhibit a B-band with fine structure in the 260-280 nm range.
The isolated carbon-carbon double bond of the pent-4-enoate (B1234886) moiety is a simple chromophore that undergoes a π → π* transition. For non-conjugated alkenes, this transition typically occurs at wavelengths below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. Therefore, a distinct absorption maximum for this group is not expected to be observed.
The ester carbonyl group also possesses a chromophore capable of a weak n → π* transition. However, these are typically very low in intensity and may be obscured by the much stronger absorptions of the aromatic ring.
Interactive Data Table: Predicted UV-Vis Absorption for this compound
| Chromophore | Electronic Transition | Predicted λmax (nm) | Notes |
| 4-Chlorophenyl | π → π* (B-band) | 260 - 280 | Expected to show fine vibrational structure. |
| Alkene (C=C) | π → π | < 200 | Not typically observable on standard instruments. |
| Ester (C=O) | n → π | ~210 | Weak and likely obscured by the aromatic absorption. |
X-ray Diffraction (XRD) for Solid-State Crystal Structure
X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions. For a compound to be analyzed by single-crystal XRD, it must first be obtained in the form of a high-quality, single crystal.
As of the current literature, no crystal structure for this compound has been reported. This suggests that the compound may be an oil or difficult to crystallize under standard conditions. However, if a crystalline form were to be obtained, XRD analysis would provide invaluable structural information.
A hypothetical crystal structure analysis would reveal the molecule's conformation in the solid state. Key parameters of interest would include the torsion angles defining the orientation of the 4-chlorobenzyl group relative to the ester and pentenoate chain. Studies on similar benzyl ester derivatives often show a preference for specific conformations to minimize steric hindrance. For instance, the ester group itself has a very strong preference to adopt a planar conformation.
In the absence of experimental data for the title compound, a generalized discussion based on the crystal structures of related substituted benzyl esters is the only possible approach. Such an analysis would provide a foundational understanding of the likely solid-state behavior of this compound, should a crystalline sample become available.
Mechanistic Investigations of Chemical Transformations
Reaction Pathways of the Allylic Moiety
The pent-4-enoate (B1234886) portion of the molecule, with its terminal double bond, is susceptible to a range of reactions, including cycloadditions, radical-mediated processes, and rearrangements. These transformations provide pathways to construct complex cyclic and acyclic structures.
Cycloaddition Reactions (e.g., [3+2] Cycloaddition)
The terminal alkene of Ethyl 2-(4-chlorobenzyl)pent-4-enoate can participate in cycloaddition reactions, most notably [3+2] cycloadditions. These reactions involve the combination of a three-atom component (a 1,3-dipole) with the two-atom π-system of the alkene to form a five-membered ring. This process is a powerful tool for the synthesis of heterocyclic compounds.
A common example of a [3+2] cycloaddition is the reaction with nitrile oxides, generated in situ from oximes. The proposed mechanism for the reaction of this compound with a nitrile oxide, such as benzonitrile (B105546) oxide, is a concerted pericyclic reaction. The nitrile oxide adds across the double bond in a single step, proceeding through a cyclic transition state. The regioselectivity of this reaction is governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the alkene and the lowest unoccupied molecular orbital (LUMO) of the nitrile oxide (or vice versa) determines the orientation of addition. For terminal alkenes like the one in the subject compound, the cycloaddition typically proceeds to yield the 3,5-disubstituted isoxazoline.
Another important class of 1,3-dipoles for [3+2] cycloadditions are azomethine ylides. These can be generated from the thermal or photochemical ring-opening of aziridines or by the condensation of an α-amino acid with an aldehyde or ketone. The reaction of an azomethine ylide with the allylic moiety of this compound would proceed through a similar concerted mechanism to afford a substituted pyrrolidine (B122466) ring system. The stereochemistry of the resulting pyrrolidine is often controlled by the geometry of the azomethine ylide and the dienophile.
| 1,3-Dipole | Reaction Conditions | Product Type |
| Nitrile Oxides | In situ generation (e.g., from corresponding hydroximoyl chloride and base) | Isoxazolines |
| Azomethine Ylides | In situ generation (e.g., from N-metalated imines or thermal ring opening of aziridines) | Pyrrolidines |
| Diazoalkanes | Typically thermal or photochemical conditions | Pyrazolines |
Radical-Mediated Processes and Chain Reactions
The allylic group in this compound can also undergo radical-mediated transformations. A significant reaction in this category is intramolecular radical cyclization. This process is typically initiated by the generation of a radical at a position that allows for subsequent attack on the double bond.
For a derivative of this compound, a radical could be generated at a suitable position to initiate cyclization. For instance, if a radical precursor were installed on the benzyl (B1604629) group or the ester moiety, an intramolecular cyclization could be triggered. The regioselectivity of such cyclizations is generally governed by Baldwin's rules, which favor the formation of five- and six-membered rings. In the case of a radical generated at a position that can attack the terminal double bond, a 5-exo-trig cyclization is highly favored over a 6-endo-trig cyclization.
The general mechanism for a tin-mediated radical cyclization of a hypothetical bromo-derivative of the subject compound would involve the following steps:
Initiation: Homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN), generates a radical which then abstracts a hydrogen from tributyltin hydride (Bu₃SnH) to form a tributyltin radical (Bu₃Sn•).
Propagation: The tributyltin radical abstracts the bromine atom from the substrate, generating an alkyl radical. This radical then undergoes a 5-exo-trig cyclization by attacking the terminal double bond, forming a five-membered ring and a new carbon-centered radical. This new radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the cyclized product and regenerating the tributyltin radical, which continues the chain reaction.
Termination: The chain reaction is terminated by the combination of any two radical species.
The stereochemical outcome of such cyclizations is often dependent on the transition state geometry, which can be influenced by the steric bulk of the substituents on the forming ring.
| Radical Initiator | Mediator | Key Mechanistic Step | Typical Product |
| AIBN | Bu₃SnH | 5-exo-trig cyclization | Cyclopentane derivative |
| Triethylborane/O₂ | - | Atom transfer radical cyclization | Functionalized cyclopentane |
| Photochemical initiation | - | Photoredox catalysis | Varies depending on catalyst and substrate |
Rearrangement Mechanisms (e.g., Claisen-type rearrangements)
While the classic Claisen rearrangement involves the jk-sci.comjk-sci.com-sigmatropic rearrangement of an allyl vinyl ether, analogous rearrangements can occur in related systems. For this compound, a direct thermal Claisen rearrangement is not feasible as it lacks the vinyl ether functionality. However, a variation known as the Ireland-Claisen rearrangement could be envisioned for a derivative of this compound. jk-sci.comwikipedia.orgnrochemistry.comnumberanalytics.comchem-station.com
The Ireland-Claisen rearrangement involves the jk-sci.comjk-sci.com-sigmatropic rearrangement of an allylic ester enolate. jk-sci.comwikipedia.orgnrochemistry.comnumberanalytics.comchem-station.com To apply this to the subject compound, it would first need to be converted to the corresponding silyl (B83357) ketene (B1206846) acetal (B89532). This is typically achieved by treating the ester with a strong base, such as lithium diisopropylamide (LDA), to form the enolate, which is then trapped with a trialkylsilyl chloride (e.g., TMSCl).
The resulting silyl ketene acetal, which contains the requisite allyl and vinyl ether-like moieties, can then undergo a concerted jk-sci.comjk-sci.com-sigmatropic rearrangement upon heating. This rearrangement proceeds through a highly ordered, six-membered chair-like transition state. The stereochemistry of the newly formed carbon-carbon bond is controlled by the geometry of the silyl ketene acetal (E or Z), which in turn can often be controlled by the reaction conditions used for its formation. Subsequent hydrolysis of the resulting silyl ester yields the γ,δ-unsaturated carboxylic acid. The presence of the 4-chlorobenzyl group at the 2-position would be expected to influence the conformational preference of the transition state, potentially affecting the stereoselectivity of the rearrangement. nih.govprinceton.edu
| Rearrangement Type | Key Intermediate | Typical Conditions | Product |
| Ireland-Claisen | Silyl ketene acetal | 1. LDA, THF, -78 °C; 2. TMSCl; 3. Heat | γ,δ-Unsaturated carboxylic acid |
| Johnson-Claisen | Orthoester | Allylic alcohol, trialkyl orthoacetate, acid catalyst, heat | γ,δ-Unsaturated ester |
| Eschenmoser-Claisen | Amide acetal | Allylic alcohol, N,N-dimethylacetamide dimethyl acetal, heat | γ,δ-Unsaturated amide |
Reactivity and Transformation Mechanisms of the Ester Group
The ethyl ester functionality in this compound is a site for nucleophilic acyl substitution reactions, most notably hydrolysis, as well as potential decarboxylation of the corresponding carboxylic acid.
Ester Hydrolysis and Formation Mechanisms
The hydrolysis of this compound to its corresponding carboxylic acid, 2-(4-chlorobenzyl)pent-4-enoic acid, and ethanol (B145695) can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism, typically designated as AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). ucoz.com The mechanism involves the following steps:
Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack by water: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, making it a better leaving group (ethanol).
Elimination of the leaving group: The tetrahedral intermediate collapses, expelling a molecule of ethanol.
Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst (H₃O⁺).
Due to the steric hindrance provided by the 4-chlorobenzyl group at the α-position, the rate of hydrolysis may be slower compared to unhindered esters. In highly concentrated strong acids, an alternative AAL1 mechanism (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) might become competitive if the alkyl group can form a stable carbocation, though this is less likely for an ethyl group. ucoz.com
Base-Catalyzed Hydrolysis (Saponification):
In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis follows a BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). This reaction is irreversible due to the final deprotonation step.
Nucleophilic attack by hydroxide: The hydroxide ion, a strong nucleophile, attacks the carbonyl carbon to form a tetrahedral intermediate.
Elimination of the leaving group: The tetrahedral intermediate collapses, expelling the ethoxide ion (⁻OEt).
Deprotonation: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid to give a carboxylate salt and ethanol. This acid-base reaction drives the equilibrium towards the products.
The steric hindrance from the 4-chlorobenzyl group will also affect the rate of base-catalyzed hydrolysis. studysmarter.co.uk
| Catalyst | Mechanism | Key Intermediate | Final Product (before workup) |
| Acid (e.g., H₂SO₄) | AAC2 | Tetrahedral intermediate | Carboxylic acid and alcohol |
| Base (e.g., NaOH) | BAC2 | Tetrahedral intermediate | Carboxylate salt and alcohol |
Decarboxylation Reactions
Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. The carboxylic acid derived from this compound, 2-(4-chlorobenzyl)pent-4-enoic acid, does not possess the structural features typically required for facile thermal decarboxylation. Standard thermal decarboxylation readily occurs in β-keto acids or malonic acids, which can form a cyclic transition state to facilitate the elimination of CO₂. studysmart.aiorganicchemistrytutor.comchemistrysteps.com Since 2-(4-chlorobenzyl)pent-4-enoic acid lacks a carbonyl group at the β-position (the 3-position), it is expected to be relatively stable towards heating.
However, decarboxylation can be achieved under more forcing conditions or through alternative mechanistic pathways, such as radical decarboxylation. The Barton decarboxylation, for instance, provides a method for the reductive decarboxylation of carboxylic acids. wikipedia.org This process involves the conversion of the carboxylic acid to a thiohydroxamate ester (a Barton ester). Heating this ester in the presence of a radical initiator (e.g., AIBN) and a hydrogen atom donor (e.g., tributyltin hydride or a thiol) leads to the formation of an alkyl radical via decarboxylation, which is then quenched to give the corresponding alkane. wikipedia.org Applying this to 2-(4-chlorobenzyl)pent-4-enoic acid would result in the formation of 4-chloro-1-(pent-4-en-2-yl)benzene.
Another possibility is oxidative decarboxylation, for example, the Hunsdiecker reaction, where the silver salt of the carboxylic acid is treated with bromine to yield an alkyl bromide with one less carbon atom.
| Reaction | Reagents | Key Intermediate | Product |
| Thermal Decarboxylation | Heat | - | No reaction under normal conditions |
| Barton Decarboxylation | 1. Oxalyl chloride, N-hydroxypyridine-2-thione; 2. Bu₃SnH, AIBN, heat | Alkyl radical | 4-chloro-1-(pent-4-en-2-yl)benzene |
| Hunsdiecker Reaction | 1. AgNO₃; 2. Br₂ | Acyl hypobromite, alkyl radical | 2-(bromomethyl)-1-(4-chlorobenzyl)but-3-ene |
Influence of the Chlorobenzyl Substituent on Reaction Selectivity and Rate
The presence of a 4-chlorobenzyl substituent at the α-position of the ethyl pent-4-enoate backbone significantly influences the molecule's reactivity, dictating the selectivity and rate of its chemical transformations. This influence stems from a combination of electronic and stereoelectronic effects exerted by the substituent on adjacent reaction centers.
The 4-chlorobenzyl group imparts distinct electronic effects that modulate the electron density at key positions within the molecule, thereby affecting its interaction with various reagents. The primary electronic influences are the inductive and resonance effects of the chloro- and benzyl- moieties, respectively.
The chlorine atom, being electronegative, exerts an electron-withdrawing inductive effect (-I) on the phenyl ring. This effect is most pronounced at the ortho and meta positions and, to a lesser extent, at the para position. Consequently, the electron density of the aromatic ring is reduced. This deactivation can influence reactions involving the aromatic ring itself, such as electrophilic aromatic substitution, making them slower compared to unsubstituted benzene (B151609).
In nucleophilic substitution reactions at the α-carbon, the 4-chlorobenzyl group can stabilize an adjacent carbocation intermediate through resonance, although this stabilization is somewhat attenuated by the inductive withdrawal of the chlorine atom. Hammett studies on related benzylic systems have shown that para-substituents significantly impact reaction rates. For instance, in the solvolysis of substituted benzyl chlorides, a linear free-energy relationship is often observed, where electron-withdrawing groups decrease the reaction rate by destabilizing the developing positive charge in the transition state. nih.gov
The following table illustrates the Hammett substituent constants (σ) for various para-substituents, providing a quantitative measure of their electronic effects. A positive σ value indicates an electron-withdrawing character, while a negative value signifies an electron-donating nature.
| Substituent (at para-position) | Hammett Constant (σp) | Electronic Effect |
|---|---|---|
| -OCH3 | -0.27 | Strongly Electron-Donating |
| -CH3 | -0.17 | Electron-Donating |
| -H | 0.00 | Neutral |
| -Cl | +0.23 | Electron-Withdrawing |
| -NO2 | +0.78 | Strongly Electron-Withdrawing |
As indicated in the table, the chloro group has a positive σp value, confirming its electron-withdrawing nature. This electronic pull can influence the acidity of the α-proton and the stability of any carbanionic intermediate that might form, making the proton more acidic and the carbanion less stable compared to an unsubstituted benzyl group.
Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the outcome of a reaction. In the context of this compound, these effects are particularly important in reactions involving the allylic double bond and the chiral center at the α-carbon.
In transition metal-catalyzed allylic alkylations, a common transformation for such substrates, the stereochemical outcome is highly dependent on the coordination of the metal to the π-system of the double bond and the subsequent attack of the nucleophile. The bulky 4-chlorobenzyl group at the α-position can exert significant steric hindrance, directing the incoming nucleophile to the less hindered face of the π-allyl intermediate. nih.gov This steric control is a crucial factor in achieving high diastereoselectivity in such reactions.
Furthermore, the orientation of the C-H bond at the α-position relative to the π-orbitals of the double bond can influence its reactivity in C-H activation reactions. For optimal orbital overlap and subsequent reaction, a specific dihedral angle between the C-H bond and the p-orbitals of the alkene is often required. The conformational preferences of the molecule, dictated by the steric bulk of the 4-chlorobenzyl and ethyl ester groups, will therefore play a significant role in determining the feasibility and stereochemical course of such transformations.
Computational studies on related allylic systems have shown that the energy of the transition state can be highly sensitive to the conformation of the substrate, highlighting the importance of stereoelectronic factors in controlling reaction outcomes. nih.gov The interplay between the electronic nature and the steric demands of the 4-chlorobenzyl substituent thus provides a powerful tool for directing the stereoselectivity of various chemical transformations.
Kinetic Studies of Relevant Reactions
While specific kinetic data for reactions of this compound are not extensively reported in the literature, the kinetic profiles of its transformations can be inferred from studies on analogous systems. The rate of a reaction is fundamentally governed by the activation energy of the rate-determining step, which is, in turn, influenced by the electronic and steric properties of the reactants.
For reactions involving nucleophilic attack at the carbonyl carbon of the ester, the electron-withdrawing nature of the 4-chlorobenzyl group would be expected to have a minor rate-enhancing effect by increasing the electrophilicity of the carbonyl carbon. However, the steric bulk of the substituent could counteract this effect by hindering the approach of the nucleophile.
In SN2 reactions where a nucleophile displaces a leaving group at the benzylic carbon (if modified to have one), the rate would be sensitive to the electronic nature of the para-substituent. Hammett studies on the SN2 reactions of substituted benzyl derivatives have demonstrated a clear correlation between the substituent's electronic properties and the reaction rate. nih.gov Generally, electron-withdrawing groups slightly retard the reaction rate in typical SN2 reactions. researchgate.net
The following table provides hypothetical relative rate data for a generic SN2 reaction at the α-position, illustrating the expected trend based on the electronic effect of a para-substituent on the benzyl group.
| Para-Substituent on Benzyl Group | Relative Rate (k_rel) | Rationale |
|---|---|---|
| -OCH3 | 1.5 | Electron-donating group stabilizes the transition state. |
| -CH3 | 1.2 | Mildly electron-donating. |
| -H | 1.0 | Reference compound. |
| -Cl | 0.8 | Electron-withdrawing group destabilizes the electron-rich transition state. |
| -NO2 | 0.5 | Strongly electron-withdrawing, significant destabilization. |
Kinetic isotope effect (KIE) studies could also provide valuable insights into the mechanism of reactions involving this compound. For instance, in a reaction where the cleavage of the α-C-H bond is the rate-determining step, a significant primary KIE (kH/kD > 2) would be expected upon deuteration at this position.
Ultimately, detailed kinetic studies, including determination of reaction orders, activation parameters (enthalpy and entropy of activation), and the effect of substituent changes (Hammett analysis), would be necessary to fully elucidate the mechanisms of the chemical transformations of this compound.
Theoretical and Computational Chemistry Applications
Quantum Chemical Methods for Electronic and Molecular Structure Analysis
Quantum chemical methods are instrumental in modern chemistry for providing a detailed understanding of the electronic and molecular structure of compounds. For a molecule such as Ethyl 2-(4-chlorobenzyl)pent-4-enoate, these computational tools can elucidate its three-dimensional geometry, orbital energies, and charge distribution, which are fundamental to understanding its reactivity and potential applications.
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. libretexts.orgsumitomo-chem.co.jp One of its primary applications in organic chemistry is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. coe.edu
For this compound, a DFT calculation, typically employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to determine its optimal molecular geometry. This process iteratively adjusts the positions of the atoms until the forces on each atom are minimized, resulting in a stable conformation. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.
Hypothetical Optimized Geometry Parameters for this compound
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C=O | 1.21 Å |
| C-O (ester) | 1.35 Å | |
| C-Cl | 1.75 Å | |
| Bond Angle | O=C-O | 124° |
| C-C-C (backbone) | 112° | |
| Dihedral Angle | C-C-C-C | 120° |
This table presents hypothetical data for illustrative purposes, as specific computational studies on this compound were not found.
HOMO-LUMO Orbital Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comresearchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. irjweb.com
An analysis of the HOMO and LUMO of this compound would reveal regions of the molecule that are most likely to participate in chemical reactions. The energy of the HOMO is related to the ionization potential, indicating the ease of donating an electron, whereas the LUMO energy is related to the electron affinity, indicating the ability to accept an electron. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netirjweb.com
Hypothetical Frontier Orbital Energies for this compound
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO |
This table presents hypothetical data for illustrative purposes, as specific computational studies on this compound were not found.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. malayajournal.org The MEP map displays the electrostatic potential on the electron density surface of a molecule, using a color scale to indicate different charge regions.
For this compound, an MEP map would likely show regions of negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the ester group and the chlorine atom, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be expected around the hydrogen atoms, particularly those of the ethyl group and the aromatic ring, signifying sites prone to nucleophilic attack. malayajournal.orgtandfonline.com
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides invaluable tools for elucidating the detailed pathways of chemical reactions, known as reaction mechanisms. By modeling the transition states and intermediates, it is possible to understand the energetic and kinetic factors that govern a reaction.
Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis
The transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. vedantu.comstudysmarter.co.uk Characterizing the transition state is crucial for understanding the energy barrier of a reaction. Computational methods can locate and optimize the geometry of a transition state on the potential energy surface.
Once a transition state for a reaction involving this compound is identified, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. The IRC is the minimum energy path connecting the transition state to the reactants and products, confirming that the identified transition state indeed connects the desired species. fiveable.me This analysis provides a detailed picture of the molecular transformations that occur during the reaction.
Thermochemical Calculations and Kinetic Parameters
Following the elucidation of a reaction pathway, computational methods can be used to calculate important thermochemical and kinetic parameters. These calculations provide quantitative data on the feasibility and rate of a reaction.
For a hypothetical reaction of this compound, thermochemical calculations would yield the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation. These values are derived from the energies of the reactants and the transition state. The activation energy (Ea) can then be used in the Arrhenius equation or transition state theory to estimate the reaction rate constant (k) at different temperatures. wikipedia.orgox.ac.uk
Hypothetical Thermochemical and Kinetic Data for a Reaction of this compound
| Parameter | Hypothetical Value | Unit |
| Enthalpy of Activation (ΔH‡) | 85 | kJ/mol |
| Entropy of Activation (ΔS‡) | -20 | J/(mol·K) |
| Gibbs Free Energy of Activation (ΔG‡) | 91 | kJ/mol |
| Activation Energy (Ea) | 87 | kJ/mol |
| Rate Constant (k) at 298 K | 1.5 x 10⁻⁴ | s⁻¹ |
This table presents hypothetical data for illustrative purposes, as specific computational studies on this compound were not found.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of this compound, arising from several rotatable single bonds, gives rise to a complex conformational landscape that dictates its physical and chemical properties. Computational chemistry provides powerful tools to explore this landscape through conformational analysis and to understand its dynamic behavior in different environments via molecular dynamics simulations.
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, providing insights into its flexibility, solvation, and interactions with other molecules. mdpi.com In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of solvent molecules (e.g., water or an organic solvent), and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. acs.orgrug.nl These simulations can reveal how the molecule transitions between different conformational states, the timescale of these motions, and the influence of the solvent on its preferred shapes. researchgate.net For instance, MD simulations could elucidate the solvent accessibility of the ester and alkene functional groups, which is critical for predicting its reactivity in different media. researchgate.net
Table 1: Representative Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Influence on Conformation |
| C1-C2-C3-C4 | Torsion along the pentenoate backbone | Determines the overall chain conformation (e.g., extended vs. folded) |
| C2-C(benzyl)-C(aromatic)-C(aromatic) | Rotation of the chlorobenzyl group | Influences the spatial orientation of the aromatic ring relative to the ester chain |
| C2-C1(O)-O-C(ethyl) | Torsion of the ethyl ester group | Affects the accessibility of the carbonyl oxygen for interactions |
Advanced Computational Approaches for Structure-Reactivity Relationships
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. mdpi.com In the context of this compound, QSAR can be employed to gain mechanistic insights into its reactions, such as hydrolysis or oxidation. nih.govresearchgate.net By building a model based on a dataset of structurally similar esters with known reaction rates, one could predict the reactivity of the target compound and identify the key molecular features that govern it. rsc.org
The development of a QSAR model involves calculating a set of molecular descriptors that quantify various aspects of the molecule's structure. These can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors. acs.org For a reaction involving the ester group of this compound, relevant descriptors might include:
Electronic descriptors: Partial charges on the carbonyl carbon and oxygen atoms, HOMO-LUMO energy gap, and dipole moment. These can indicate the susceptibility of the ester to nucleophilic attack. mdpi.com
Steric descriptors: Molecular volume, surface area, and specific steric parameters (e.g., Taft's Es) for the substituents around the reaction center. These can quantify the degree of steric hindrance.
Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.
Once the descriptors are calculated for a training set of molecules, a mathematical model is generated using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). The resulting equation provides a quantitative link between the descriptors and the observed reactivity, allowing for the prediction of reaction rates for new compounds and offering insights into the reaction mechanism. nih.gov
Table 2: Examples of Descriptors for QSAR Modeling of Ester Reactivity
| Descriptor Type | Example Descriptor | Potential Mechanistic Insight |
| Electronic | LUMO Energy | Lower LUMO energy may indicate higher susceptibility to nucleophilic attack. |
| Steric | Molar Refractivity | Relates to the volume and polarizability of the substituents, affecting accessibility of the reaction center. |
| Topological | Wiener Index | Describes the overall compactness of the molecule, which can influence solvation and reactivity. |
In Silico Predictions for Reaction Optimization and Selectivity
Computational methods, or in silico predictions, are increasingly used to optimize reaction conditions and predict selectivity, thereby reducing the need for extensive experimental screening. mdpi.com For a molecule like this compound, which contains multiple reactive sites (the ester and the double bond), computational approaches can be invaluable for predicting the outcome of various transformations. researchgate.net
For instance, Density Functional Theory (DFT) calculations can be used to model the reaction pathways of different reagents with the ester and alkene functionalities. By calculating the activation energies for competing reaction pathways, one can predict which reaction is more likely to occur under a given set of conditions. mdpi.com This is particularly useful for predicting regioselectivity and stereoselectivity. For example, in an epoxidation reaction, DFT could predict whether the reagent will attack the double bond from the same or opposite face relative to the bulky chlorobenzyl group.
Furthermore, computational models can help in catalyst selection and optimization. rug.nl By simulating the interaction of the substrate with different catalysts, it is possible to identify catalysts that lower the activation energy for the desired reaction while having a minimal effect on competing side reactions. This approach is not only cost-effective but also aligns with the principles of green chemistry by minimizing waste and energy consumption. acs.org
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in molecular crystals. nih.gov By partitioning the crystal space into regions associated with each molecule, the Hirshfeld surface provides a unique fingerprint of the molecular environment. mdpi.com For this compound, this analysis would provide detailed insights into the nature and relative importance of various non-covalent interactions that govern its crystal packing. acs.orgnih.gov
The Hirshfeld surface is typically mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. The analysis is complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts. nih.gov
For this compound, one would expect to observe several types of intermolecular interactions:
C-H···O interactions: Involving the hydrogen atoms of the ethyl and pentenoate groups and the carbonyl oxygen of the ester.
C-H···π interactions: Between the hydrogen atoms and the aromatic ring of the chlorobenzyl group.
π···π stacking: Potential interactions between the aromatic rings of adjacent molecules.
Cl···H or Cl···Cl contacts: Involving the chlorine atom on the benzyl (B1604629) group.
Table 3: Predicted Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Contact Type | Description | Expected Significance |
| H···H | Contacts between hydrogen atoms | Typically the most abundant, contributing significantly to the overall packing. |
| C-H···O | Hydrogen bond-like interactions with the ester oxygen | Important for stabilizing the crystal lattice. |
| C-H···π | Interactions with the electron-rich aromatic ring | Can influence the orientation of molecules in the crystal. |
| Cl···H | Interactions involving the chlorine substituent | Can contribute to the directionality of the packing. |
Applications in Advanced Organic Synthesis
Role as a Key Intermediate in the Synthesis of Complex Molecules
As a functionalized pentenoate, Ethyl 2-(4-chlorobenzyl)pent-4-enoate possesses multiple reactive sites that could theoretically make it a valuable intermediate in the synthesis of more complex molecular architectures. Its structural motifs—an ethyl ester, a terminal alkene, and a substituted aromatic ring—are common features in precursors for natural products and pharmaceutical agents.
The core structure is a γ,δ-unsaturated ester, a common building block in organic synthesis. The presence of the 4-chlorobenzyl group at the α-position introduces a site for further elaboration and creates a stereogenic center if the molecule is synthesized or modified using asymmetric methods. This positions the compound as a potential precursor for molecules with substituted aromatic moieties and defined stereochemistry.
| Structural Feature | Potential Synthetic Utility |
| Ethyl Ester | Can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide. |
| Terminal Alkene | Can undergo a variety of transformations including oxidation, reduction, hydroboration-oxidation, and metathesis. |
| 4-Chlorophenyl Ring | The chloro-substituent can be modified via cross-coupling reactions or nucleophilic aromatic substitution. |
| α-Position | The proton at the α-position can be removed to form an enolate for further alkylation or other reactions. |
Strategies for Further Functionalization and Derivatization
The chemical versatility of this compound would allow for a range of functionalization and derivatization strategies, targeting its distinct chemical moieties.
The ester and alkene groups are prime targets for chemical modification.
Ester Moiety:
Hydrolysis: Saponification of the ethyl ester would yield the corresponding carboxylic acid, which could then be used in amide bond formation or other transformations.
Reduction: Reduction of the ester, for instance with lithium aluminum hydride, would provide the corresponding primary alcohol.
Transesterification: The ethyl ester could be converted to other esters by reaction with different alcohols under acidic or basic conditions.
Alkene Moiety:
Oxidation: The terminal double bond could be oxidized to an epoxide or cleaved to form an aldehyde. Dihydroxylation would yield a diol.
Reduction: Hydrogenation of the alkene would produce the saturated analogue, ethyl 2-(4-chlorobenzyl)pentanoate.
Metathesis: Cross-metathesis with other alkenes could be employed to build more complex carbon skeletons.
The 4-chlorophenyl group offers opportunities for modification, primarily through transition-metal-catalyzed cross-coupling reactions.
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst could replace the chlorine atom with a variety of aryl or alkyl groups.
Buchwald-Hartwig Amination: The chloro group could be substituted with an amine, leading to the synthesis of aniline (B41778) derivatives.
Sonogashira Coupling: Coupling with terminal alkynes would introduce an alkyne moiety onto the aromatic ring.
Contribution to the Development of Novel Synthetic Methodologies
Substrates with similar structures to this compound are often used as test substrates in the development of new synthetic methods. For example, compounds of this type are ideal for exploring new catalytic systems for asymmetric allylic alkylation, a powerful method for the formation of C-C bonds and the creation of stereocenters. The development of catalysts that can control both the regioselectivity and enantioselectivity of reactions involving such substrates is an active area of research.
Stereochemical Control in Synthesis of Chiral Derivatives
The α-position of this compound is a prochiral center. The synthesis of enantioenriched derivatives would require the use of asymmetric synthesis techniques.
Asymmetric Alkylation: One of the most common methods to introduce stereochemistry at the α-position of an ester is through the use of a chiral auxiliary or a chiral catalyst. The enolate of a precursor could be alkylated with 4-chlorobenzyl bromide in the presence of a chiral ligand to induce stereoselectivity.
Catalytic Asymmetric Allylic Alkylation (AAA): A powerful strategy for the enantioselective synthesis of compounds with a similar core structure is the palladium-catalyzed asymmetric allylic alkylation of a pronucleophile with an allylic electrophile. This method is well-established for creating chiral centers at the α-position to a carbonyl group. researchgate.netresearchgate.netnih.gov The development of new chiral ligands for these reactions is a key area of research that allows for high levels of enantioselectivity. researchgate.netresearchgate.net
| Asymmetric Method | Description |
| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. |
| Chiral Catalyst | A chiral metal-ligand complex or an organocatalyst is used to create a chiral environment that favors the formation of one enantiomer over the other. |
Future Perspectives in Research and Development
Emerging Synthetic Technologies for Related Esters
The synthesis of esters, particularly complex structures such as allylic esters, is moving beyond traditional methods. Modern strategies aim to streamline reaction pathways, reduce waste, and enhance selectivity. A significant development is the direct, catalytic coupling of terminal olefins with carboxylic acids through C-H oxidation. nih.gov This palladium(II)/sulfoxide-catalyzed method allows for the formation of (E)-allylic esters with high selectivity, avoiding the need for pre-oxidized starting materials, stoichiometric coupling reagents, or unstable intermediates. nih.gov This approach minimizes steps and waste, representing a more atom-economical route to compounds structurally related to Ethyl 2-(4-chlorobenzyl)pent-4-enoate.
Another area of innovation involves the use of novel catalytic systems. For instance, phase transfer catalysts (PTC) are being employed in Williamson-type synthesis to produce allyloxyalcohols under mild conditions with high yield and selectivity. mdpi.com Furthermore, the development of heterogeneous catalysts, such as molybdenum trioxide on a titanium dioxide support, enables the dehydrative allylation of alcohols in solvent-free conditions, offering a more practical and reusable catalytic system. mdpi.com Cross-dehydrogenative coupling (CDC) reactions, which activate C-H bonds to form C-O bonds directly between arenes and carboxylic acids, are also gaining traction as a sustainable strategy for aryl ester synthesis. labmanager.comwur.nl
Integration of Artificial Intelligence and Machine Learning in Reaction Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and optimization of chemical reactions. researchgate.net These technologies can process vast datasets of chemical reactions to predict outcomes, recommend optimal conditions, and even suggest novel synthetic routes. beilstein-journals.orgmdpi.com For the synthesis of specific esters, ML algorithms can be trained on existing reaction data to build models that predict reaction yields and identify the most effective catalysts, solvents, and temperature conditions. researchgate.netbeilstein-journals.org
The application of AI extends to both global and local models for reaction condition design. Global models, trained on large and diverse reaction databases, can suggest general conditions for new reactions, while local models can fine-tune specific parameters for a particular reaction family to maximize yield and selectivity. beilstein-journals.org This data-driven approach can significantly accelerate the discovery and development of efficient synthetic pathways for compounds like this compound, reducing the need for extensive trial-and-error experimentation. nih.gov The integration of ML with robotic platforms for high-throughput experimentation further promises to create self-driving laboratories capable of autonomously discovering and optimizing new chemical transformations. beilstein-journals.org
Advancements in Sustainable and Eco-friendly Production Methods
The chemical industry is increasingly focused on developing sustainable and environmentally friendly production methods. For esters, this involves a shift away from fossil fuel-derived reagents and hazardous catalysts toward greener alternatives. nus.edu.sgmdpi.com One promising approach is the microbial production of volatile esters from biomass, which offers a renewable alternative to petrochemical resources. wur.nl This process can be coupled with in-situ product removal techniques like gas stripping to reduce product toxicity to the microorganisms and simplify downstream processing. wur.nl
In the realm of catalysis, there is a strong emphasis on developing heterogeneous catalysts that are non-corrosive, easily separable, and reusable. mdpi.com Materials like ion exchange resins (e.g., Amberlyst 15), zeolites, and metal oxides are being explored as effective solid acid catalysts for esterification. mdpi.commdpi.com Additionally, enzymatic catalysis using immobilized lipases presents a mild and highly selective alternative to traditional chemical catalysis, operating in low-water or non-aqueous environments. mdpi.com The electrochemical synthesis of esters from carbon monoxide and water using copper catalysts is another innovative green manufacturing method that utilizes renewable electricity. nus.edu.sg These sustainable approaches align with the principles of green chemistry by minimizing waste, reducing energy consumption, and utilizing renewable feedstocks. mdpi.com
Deeper Mechanistic Understanding Through Integrated Experimental and Computational Studies
A fundamental understanding of reaction mechanisms is crucial for the rational design and optimization of synthetic processes. The integration of experimental techniques with computational modeling provides powerful insights into the intricate pathways of chemical reactions. nih.gov For esterification reactions, density functional theory (DFT) calculations can be used to determine the most stable structures of reactants and products, elucidate transition states, and calculate reaction Gibbs free energies to predict thermodynamic favorability. nih.govacs.org
Kinetic studies, performed under various conditions, can reveal the influence of temperature, catalyst loading, and solvent polarity on reaction rates and selectivity. acs.orgrug.nl For instance, a combined experimental and computational study on the esterification of glycerol (B35011) with acetic acid helped to explain the relative selectivity of different product isomers. nih.gov Similarly, DFT modeling has been used to support kinetic studies of citric acid-based esterification, clarifying the preference for esterification at different positions on the molecule. acs.orgrug.nl By applying these integrated approaches to the synthesis of this compound, researchers can gain a detailed understanding of the reaction landscape, enabling the precise control of reaction outcomes and the development of more efficient and selective catalytic systems.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-(4-chlorobenzyl)pent-4-enoate, and what analytical techniques are critical for structural confirmation?
- Methodological Answer : The compound is typically synthesized via Claisen condensation between ethyl acetoacetate derivatives and 4-chlorobenzyl halides, followed by functional group modifications. Key steps include:
- Esterification under acidic catalysis (e.g., H₂SO₄) .
- Purification via column chromatography using silica gel and ethyl acetate/hexane gradients .
- Structural confirmation requires ¹H/¹³C NMR (to identify aromatic protons at δ 7.2–7.4 ppm and ester carbonyl at ~170 ppm), IR (C=O stretch at ~1740 cm⁻¹), and HRMS (exact mass: ~254.71 g/mol) .
Q. How can researchers distinguish between stereoisomers of this compound using spectroscopic methods?
- Methodological Answer :
- NOESY NMR can identify spatial proximity of the 4-chlorobenzyl group and pent-4-enoate moiety to assign Z/E configurations .
- VCD (Vibrational Circular Dichroism) or X-ray crystallography (using SHELXL ) resolves absolute stereochemistry. For example, Z-isomers exhibit distinct C=O coupling in IR compared to E-isomers .
Q. What are the common chemical reactions involving the pent-4-enoate moiety in this compound?
- Methodological Answer : The double bond undergoes:
- Hydrogenation (H₂/Pd-C) to yield saturated esters .
- Epoxidation (mCPBA) for ring-forming studies .
- Michael additions with nucleophiles (e.g., amines) to explore derivatization .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound when scaling from milligram to gram quantities?
- Methodological Answer :
- DoE (Design of Experiments) identifies critical parameters (e.g., temperature, solvent polarity). For example, THF improves reaction homogeneity at 60°C compared to DCM .
- Inline IR spectroscopy monitors esterification progress to minimize byproducts .
- Flow chemistry systems enhance reproducibility by controlling residence time and mixing efficiency .
Q. What computational strategies are effective in predicting the reactivity of this compound with biological targets?
- Methodological Answer :
- DFT (Density Functional Theory) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular docking (AutoDock Vina) models interactions with enzymes (e.g., cytochrome P450) to assess metabolic stability .
Q. How can contradictory NMR data from different solvent systems be reconciled?
- Methodological Answer :
- Solvent correction protocols : Compare shifts in CDCl₃ vs. DMSO-d₆ using reference standards (e.g., TMS) .
- COSY and HSQC resolve splitting patterns obscured by solvent effects. For example, aromatic proton coupling constants vary by <0.5 ppm in polar solvents .
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
